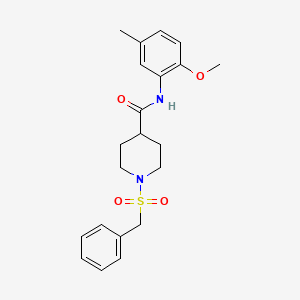
(5Z)-5-(1-acetyl-5-phenylpyrazolidin-3-ylidene)-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(1-ACETYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)-3-(4-CHLOROPHENYL)-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE” is a complex organic molecule that features a combination of pyrazole and pyrimidine rings. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Acetylation: The pyrazole ring can be acetylated using acetic anhydride.
Formation of the pyrimidine ring: This involves the reaction of the acetylated pyrazole with a suitable aldehyde and urea under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom can be done using chlorinating agents like thionyl chloride.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of catalysts to speed up the reactions.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction rates.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor the desired reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Formation of ketones or carboxylic acids.
Reduction Products: Formation of alcohols or amines.
Substitution Products: Formation of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
This compound may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a drug candidate due to its complex structure and possible biological activities.
Biological Studies: Investigation of its effects on biological systems, such as enzyme inhibition or receptor binding.
Industrial Applications: Use in the synthesis of other complex organic molecules or as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds can:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site.
Interact with Receptors: Modulate receptor activity by binding to receptor sites.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell function.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(1-ACETYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)-3-(4-METHOXYPHENYL)-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
- 5-(1-ACETYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)-3-(4-FLUOROPHENYL)-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
Uniqueness
The presence of the chlorine atom in the compound “5-(1-ACETYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)-3-(4-CHLOROPHENYL)-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE” may impart unique chemical properties, such as increased reactivity or altered biological activity, compared to its analogs with different substituents.
Propiedades
Fórmula molecular |
C21H17ClN4O4 |
|---|---|
Peso molecular |
424.8 g/mol |
Nombre IUPAC |
5-(2-acetyl-3-phenyl-3,4-dihydropyrazol-5-yl)-1-(4-chlorophenyl)-6-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C21H17ClN4O4/c1-12(27)26-17(13-5-3-2-4-6-13)11-16(24-26)18-19(28)23-21(30)25(20(18)29)15-9-7-14(22)8-10-15/h2-10,17,29H,11H2,1H3,(H,23,28,30) |
Clave InChI |
MEKNNJURHCGJQC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C(CC(=N1)C2=C(N(C(=O)NC2=O)C3=CC=C(C=C3)Cl)O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-fluoro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B14984311.png)

![2-[4-(Methylsulfanyl)phenyl]-N-[4-(morpholine-4-carbonyl)phenyl]imidazo[1,2-A]pyrazin-3-amine](/img/structure/B14984320.png)
![2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B14984326.png)
![Butyl {[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B14984332.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3,4-dimethylphenoxy)propanamide](/img/structure/B14984340.png)
![Methyl 4-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate](/img/structure/B14984350.png)
![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B14984356.png)
![Methyl 3-[({1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate](/img/structure/B14984364.png)
![5-(3-fluoro-4-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B14984365.png)
![N-[3-(acetylamino)phenyl]-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14984381.png)
![N-(3-acetylphenyl)-1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14984396.png)
![{1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}(4-methylpiperazin-1-yl)methanone](/img/structure/B14984404.png)
